N-(sec-butyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide
Overview
Description
N-(sec-butyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized by Bayer AG, a German pharmaceutical company, in 2001. Since then, it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
BAY 11-7082 exerts its biological effects by inhibiting the activity of the NF-κB pathway. The NF-κB pathway is a key regulator of inflammation and cell survival, and its dysregulation has been linked to various diseases, including cancer and inflammatory disorders. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is a key regulator of the NF-κB pathway.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BAY 11-7082 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of NF-κB. In vivo studies have shown that BAY 11-7082 suppresses tumor growth and inflammation in various animal models.
Advantages and Limitations for Lab Experiments
BAY 11-7082 has several advantages for lab experiments, including its high potency and selectivity for the NF-κB pathway, its ease of synthesis, and its low toxicity. However, BAY 11-7082 also has some limitations, including its poor solubility in aqueous solutions, its instability in acidic conditions, and its potential for off-target effects.
Future Directions
There are several future directions for the research on BAY 11-7082. One potential direction is the development of more potent and selective inhibitors of the NF-κB pathway. Another direction is the investigation of the potential therapeutic applications of BAY 11-7082 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the combination of BAY 11-7082 with other drugs or therapies may enhance its therapeutic efficacy in various diseases.
Scientific Research Applications
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, BAY 11-7082 has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival. Inhibition of this pathway has been linked to the suppression of tumor growth and the induction of apoptosis in cancer cells.
In inflammation research, BAY 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This inhibition has been linked to the suppression of inflammation and the prevention of tissue damage in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In viral infection research, BAY 11-7082 has been shown to inhibit the replication of various viruses, including HIV-1, hepatitis B virus, and herpes simplex virus. This inhibition has been linked to the suppression of viral gene expression and the prevention of viral replication.
properties
IUPAC Name |
N-butan-2-yl-4-[(4-chlorophenyl)sulfonyl-methylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-4-13(2)20-18(22)14-5-9-16(10-6-14)21(3)25(23,24)17-11-7-15(19)8-12-17/h5-13H,4H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARCADHOAHHWFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.